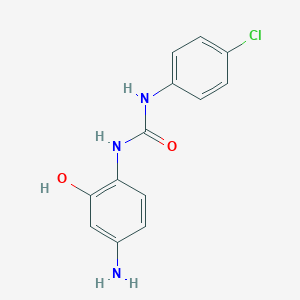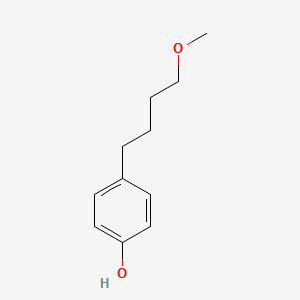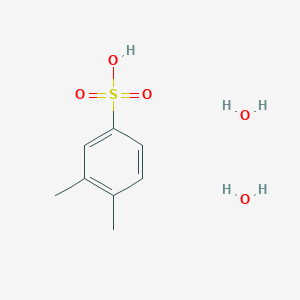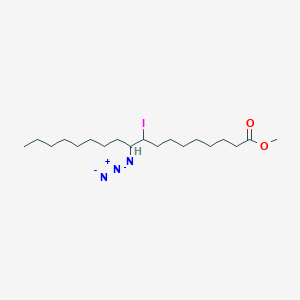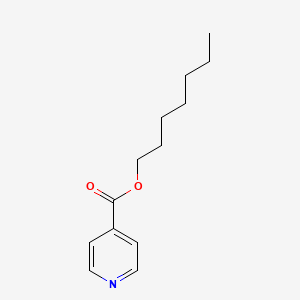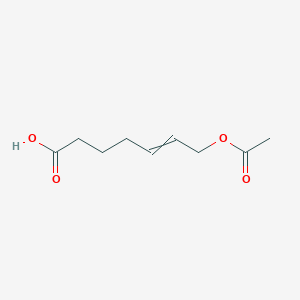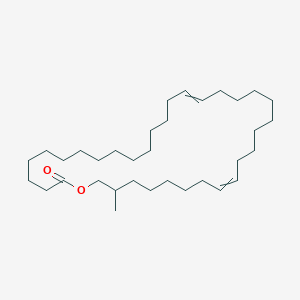![molecular formula C10H10N3O4- B14347961 [1-Amino-3-(4-nitrophenyl)propylidene]carbamate CAS No. 96405-08-2](/img/structure/B14347961.png)
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate: is an organic compound characterized by the presence of an amino group, a nitrophenyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate typically involves the reaction of an amine with a nitrophenyl carbamate. One common method is the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of monosubstituted ureas, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate moiety can also participate in covalent bonding with target proteins, enhancing its efficacy.
Comparación Con Compuestos Similares
4-Nitrophenyl-N-benzylcarbamate: Used in similar synthetic applications and can be converted to monosubstituted ureas.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another compound with a nitrophenyl group, used in the synthesis of various derivatives.
Uniqueness: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
96405-08-2 |
|---|---|
Fórmula molecular |
C10H10N3O4- |
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
N-[1-amino-3-(4-nitrophenyl)propylidene]carbamate |
InChI |
InChI=1S/C10H11N3O4/c11-9(12-10(14)15)6-3-7-1-4-8(5-2-7)13(16)17/h1-2,4-5H,3,6H2,(H2,11,12)(H,14,15)/p-1 |
Clave InChI |
LRCNGNVSDCJLGN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CCC(=NC(=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


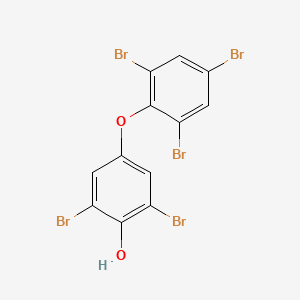

![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)
